N,N'-Dicyclohexyl-1,4-cyclohexanediamine diacetate
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Overview
Description
N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate: is a chemical compound with a complex structure, featuring two cyclohexyl groups attached to a 1,4-cyclohexanediamine core, and two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate typically involves the reaction of 1,4-cyclohexanediamine with cyclohexyl chloride in the presence of a base to form N,N’-dicyclohexyl-1,4-cyclohexanediamine. This intermediate is then reacted with acetic acid or acetic anhydride to form the diacetate salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Common solvents like dichloromethane or toluene
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine.
Major Products:
Oxidation: Formation of corresponding N-oxides or carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The acetate groups may also play a role in modulating the compound’s reactivity and solubility.
Comparison with Similar Compounds
- trans-1,4-Diaminocyclohexane
- N,N’-Dimethyl-1,2-cyclohexanediamine
- N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
Comparison: N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate is unique due to the presence of both cyclohexyl and acetate groups, which confer distinct chemical properties. Compared to trans-1,4-diaminocyclohexane, it has enhanced steric bulk and hydrophobicity. Compared to N,N’-dimethyl-1,2-cyclohexanediamine, it has different electronic properties due to the cyclohexyl groups. The presence of acetate groups also differentiates it from other similar compounds, affecting its solubility and reactivity.
Properties
CAS No. |
64011-59-2 |
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Molecular Formula |
C22H42N2O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
acetic acid;1-N,4-N-dicyclohexylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C18H34N2.2C2H4O2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16;2*1-2(3)4/h15-20H,1-14H2;2*1H3,(H,3,4) |
InChI Key |
NUEBHBJXPCGNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)NC2CCC(CC2)NC3CCCCC3 |
Origin of Product |
United States |
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